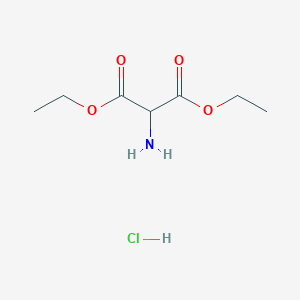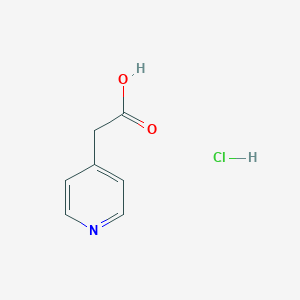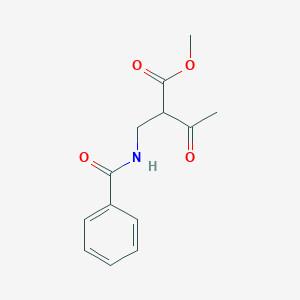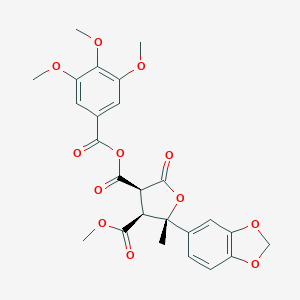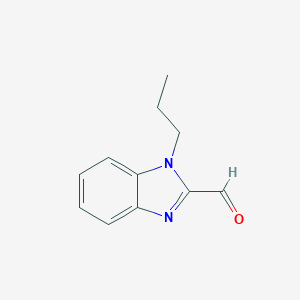
1-Adamantanmethanol
Übersicht
Beschreibung
1-Adamantanemethanol, also known as 1-(Hydroxymethyl)adamantane, is a white crystalline powder with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Phasenwechselstudien
1-Adamantanmethanol wird in Studien im Zusammenhang mit der Energetik des Phasenwechsels verwendet. Es wird in Experimenten eingesetzt, um die Phasenänderungen von Adamantan und seinen Derivaten zu verstehen. Die Studie umfasst die Bestimmung der Molenbruchreinheiten, Enthalpien, Schmelztemperaturen und Wärmekapazitäten der festen Phase .
Thermische Charakterisierung
Diese Verbindung wird zur thermischen Charakterisierung von Adamantan und seinen Derivaten verwendet. Sie ist besonders nützlich, um die hohe thermische Stabilität und die Zersetzungstemperaturen der Verbindungen zu verstehen .
Materialentwicklung
This compound wird bei der Entwicklung von Materialien mit interessanten Eigenschaften verwendet. Die Substituenten an Adamantan können sterische Hinderung bewirken, was bei der Steuerung polymerer Reaktionen nützlich ist .
Polymerverbesserung
Die Verbindung wird verwendet, um die Eigenschaften von Polymeren zu verbessern. Sie verleiht den Polymeren, die sie enthalten, eine höhere thermische Stabilität und eine hohe Kristallinität. Diese Eigenschaften sind bei der Entwicklung von elektrischen und optoelektronischen Geräten nützlich .
Synthese von Silizium-Phthalocyaninen
This compound wird bei der Synthese von axial disubstituierten Silizium(IV)-Phthalocyaninen verwendet .
Krebsbehandlung
Die Verbindung wird als Reagenz bei der Synthese von Adamantan- und Noradamantan-basierten Histon-Deacetylase-(HDAC)-Inhibitoren zur Behandlung von Krebs eingesetzt .
Wirkmechanismus
Target of Action
1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .
Mode of Action
1-Adamantanemethanol acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the 1-Adamantanemethanol molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .
Biochemical Pathways
The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .
Pharmacokinetics
The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 1-Adamantanemethanol’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .
Action Environment
The action, efficacy, and stability of 1-Adamantanemethanol can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Adamantanemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Adamantanecarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
Eigenschaften
IUPAC Name |
1-adamantylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGOOIANLZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227818 | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-71-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


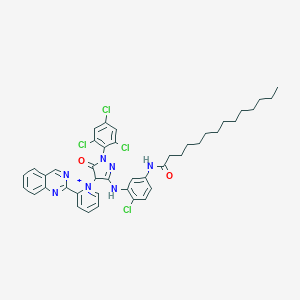
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)

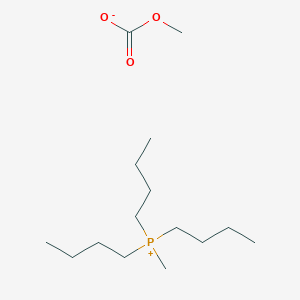
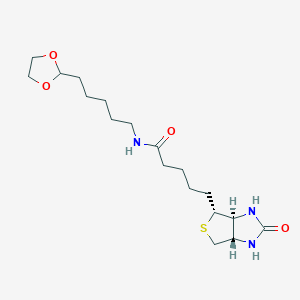
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
